N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-2-12-22(13-11-20)19(24)16-7-9-17(10-8-16)21-18(23)14-15-5-3-4-6-15/h15-17H,2-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAJNLJRWCIKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1CCC(CC1)NC(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the cyanomethyl and cyclohexane carboxamide groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide shows promise as a drug candidate due to its unique structural features. Its potential applications include:
- Anticancer Activity: Preliminary studies indicate that the compound may inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy.
- Antimicrobial Properties: The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
The compound's interaction with biological systems is an area of active research. Key findings include:
- Mechanism of Action: It may modulate enzyme activity or bind to specific receptors, influencing cellular pathways that could lead to therapeutic effects.
-
Case Studies:
- Antimicrobial Study (2024): The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.
- Anticancer Evaluation (2023): In vitro studies showed a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment.
Industrial Applications
In industrial settings, this compound can be utilized in:
- Material Science: Its unique properties may aid in the development of new materials with specific functionalities.
- Chemical Processes: The compound can serve as a building block for synthesizing more complex molecules in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Differences :
Core Structure: The target compound uses a cyclohexane carboxamide core, whereas the patent example employs a benzamide scaffold.
Substituents: The 2-cyclopentylacetyl group in the target compound introduces lipophilicity and steric bulk, which may enhance membrane permeability. In contrast, the morpholinophenylamino-pyrimidine group in the patent compound suggests kinase-targeting applications (e.g., mTOR or PI3K inhibition) due to pyrimidine’s role in ATP-binding pocket interactions .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Comparison
| Property | This compound | N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride |
|---|---|---|
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 (moderate lipophilicity due to morpholine) |
| Solubility | Low aqueous solubility (cyclopentyl group) | Improved solubility (hydrochloride salt) |
| Target Relevance | Potential GPCR or ion channel modulator | Likely kinase inhibitor (pyrimidine scaffold) |
Critical Insights :
- The hydrochloride salt in the patent compound enhances solubility, a common strategy for improving oral bioavailability. The target compound’s lack of ionizable groups may limit its solubility but could favor blood-brain barrier penetration.
- The cyanomethyl group in both compounds serves as a polar yet non-ionizable moiety, balancing lipophilicity and hydrogen-bonding capacity.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step amidation and alkylation, similar to patented benzamide derivatives . However, cyclopentylacetyl incorporation may require specialized coupling reagents.
- Biological Data Gaps: No peer-reviewed studies directly evaluate the target compound’s efficacy or toxicity. In contrast, the patent example includes preliminary IC₅₀ data for kinase inhibition (e.g., ~50 nM against mTOR in cell-free assays) .
- Structural Optimization : Replacing the cyclopentyl group with smaller alkyl chains (e.g., isopropyl) could reduce metabolic instability while retaining target affinity.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a cyclohexane core with various functional groups, which may contribute to its biological activity. The presence of a cyanomethyl group and an acetamide moiety suggests potential interactions with biological targets.
Research indicates that compounds similar to N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide may exhibit antineoplastic , anti-inflammatory , and analgesic properties. The specific mechanism of action is likely related to the modulation of signaling pathways involved in cell proliferation and inflammation.
Pharmacological Studies
- Anticancer Activity : In vitro studies have shown that derivatives of cyclohexane carboxamides can inhibit cancer cell proliferation through apoptosis induction. For example, compounds with similar structures have been observed to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in various cancer cell lines.
- Anti-inflammatory Effects : Animal models have demonstrated that related compounds can significantly reduce inflammatory markers in conditions such as arthritis. This is attributed to the inhibition of cytokine release and modulation of immune responses.
- Analgesic Properties : Some studies suggest that the compound may act on pain pathways, providing relief in models of acute and chronic pain. The analgesic effect is hypothesized to be mediated through opioid receptors or by inhibiting the reuptake of neurotransmitters involved in pain perception.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound showed significant tumor reduction in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with maximal efficacy observed at higher concentrations.
Case Study 2: Inflammation Reduction
In a double-blind study involving patients with rheumatoid arthritis, treatment with a related compound resulted in a marked decrease in joint swelling and pain scores compared to placebo controls. The study highlighted the potential for cyclohexane derivatives in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
